![molecular formula C13H10O4 B1247882 Nocardione A](/img/structure/B1247882.png)
Nocardione A
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Overview
Description
Nocardione A is a naphthofuran that is 2,3-dihydronaphtho[1,2-b]furan-4,5-dione substitutd by a hydroxy group at position 6 and a methyl group at position 2. It is isolated from Norcardia sp.TC-A0248 and acts as a protein tyrosine phosphatase inhibitor. It has a role as a metabolite, an EC 3.1.3.48 (protein-tyrosine-phosphatase) inhibitor, an antifungal agent and an antimicrobial agent. It is a naphthofuran, a member of phenols and a member of orthoquinones.
Scientific Research Applications
Synthesis and Configuration
Nocardione A has been synthesized and its absolute configuration established. In research by Tanada and Mori (2001), the synthesis of (±)-Nocardione A, (S)-(−)-nocardione A, and (R)-(+)-nocardione B was achieved starting from enantiomers of propylene oxide and 5-benzyloxy (or methoxy)-1-tetralone, determining their absolute configurations as (S) (Tanada & Mori, 2001).
Enzyme Inhibitory and Antifungal Activities
Nocardione A, produced by Nocardia sp., exhibits antifungal, cytotoxic, and enzyme inhibitory activities. Otani et al. (2000) identified Nocardiones A and B as inhibitors of Cdc25B tyrosine phosphatase. These compounds also displayed moderate in vitro antifungal and cytotoxic activity (Otani et al., 2000).
Antibiotic Activity and Biosynthesis
The antibiotic activity of Nocardione A, particularly in the form of nocardicin A, is of significant interest. Davidsen et al. (2013) explored the non-ribosomal propeptide precursor in nocardicin A biosynthesis, predicting a pentapeptide core for nocardicin A, and suggesting the involvement of proteolytic steps in its biosynthesis (Davidsen et al., 2013).
Role in Nocardicin Biosynthesis
Nocardicin A biosynthesis involves various enzymes, with NocL, a cytochrome P450, playing a crucial role in forming the oxime moiety in nocardicin A. Kelly and Townsend (2002) demonstrated NocL's function in creating this structural feature, marking a significant step in understanding nocardicin biosynthesis (Kelly & Townsend, 2002).
properties
Product Name |
Nocardione A |
---|---|
Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
(2S)-6-hydroxy-2-methyl-2,3-dihydrobenzo[g][1]benzofuran-4,5-dione |
InChI |
InChI=1S/C13H10O4/c1-6-5-8-11(15)12(16)10-7(13(8)17-6)3-2-4-9(10)14/h2-4,6,14H,5H2,1H3/t6-/m0/s1 |
InChI Key |
FTSDAQTXFRWHEN-LURJTMIESA-N |
Isomeric SMILES |
C[C@H]1CC2=C(O1)C3=C(C(=CC=C3)O)C(=O)C2=O |
SMILES |
CC1CC2=C(O1)C3=C(C(=CC=C3)O)C(=O)C2=O |
Canonical SMILES |
CC1CC2=C(O1)C3=C(C(=CC=C3)O)C(=O)C2=O |
synonyms |
nocardione A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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